molecular formula C18H17N3O2S B2891252 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941962-59-0

1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2891252
CAS No.: 941962-59-0
M. Wt: 339.41
InChI Key: YNKICTWCDFVQHL-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound characterized by its unique molecular structure. This compound features a pyrrolidin-2-one ring substituted with a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl group and a 3,4-dimethylphenyl group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the thiophene derivative and the pyrrolidin-2-one core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of halogen atoms or other substituents at specific positions on the molecule.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It is utilized in the manufacturing of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)ethanone: A simpler ketone derivative with similar structural features.

  • 4-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl derivatives: Compounds with similar oxadiazole rings and thiophene groups.

This comprehensive overview highlights the significance of 1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-5-6-14(8-12(11)2)21-10-13(9-16(21)22)18-19-17(20-23-18)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKICTWCDFVQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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